molecular formula C15H15N3O4 B2489814 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2195937-80-3

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2489814
CAS RN: 2195937-80-3
M. Wt: 301.302
InChI Key: GNERBOCRULCRNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired complex molecules. For example, similar compounds have been synthesized by condensation reactions, followed by cyclization and functional group modifications to introduce various substituents essential for biological activity. These processes are often guided by principles of green chemistry to enhance yield and reduce environmental impact (Huang et al., 2020; Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using techniques like X-ray diffraction, which provides insights into the crystal system, space group, bond lengths, and angles. Advanced computational methods, such as density functional theory (DFT), are used to optimize geometric structures and compare them with experimental data. Molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic distribution, which is crucial for predicting reactivity and interaction with biological targets (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" include a variety of transformations, such as aminocarbonylation-cyclization reactions. These reactions are often catalyzed by palladium complexes and can show significant stereoselectivity, leading to the formation of specific isomers. The configuration around double bonds and the nature of the substituents greatly influence the chemical properties of these compounds (Gabriele et al., 2006).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel benzodifuran derivatives with significant biological activities. For instance, the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives has been achieved. These compounds have been further used to synthesize a variety of new heterocyclic compounds, demonstrating significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, with these compounds showing promising anticancer and anti-5-lipoxygenase activities. This highlights the potential therapeutic applications of structurally related compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

Novel Syntheses Approaches

Researchers have developed facile methods for the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, indicating the versatility of synthetic routes for constructing complex molecules with potential pharmacological properties (Vasylyev et al., 1999).

Enzymatic Activity Modulation

Studies on pyrazolopyrimidinyl keto-esters have revealed their potential in modulating enzymatic activity, specifically enhancing the reactivity of cellobiase. This suggests applications in biotechnology and pharmaceutical sciences, where enzyme modulation is crucial (Abd & Awas, 2008).

Antimicrobial and Antioxidant Activities

Synthesis and in vitro pharmacological screening of novel 3, 4-dihydropyrimidin-2-one derivatives have demonstrated antimicrobial and antioxidant activities, underscoring the compound's potential in developing new antimicrobial agents (Dey et al., 2022).

properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14(16-7-9-18-8-3-6-17-15(18)20)13-10-21-11-4-1-2-5-12(11)22-13/h1-6,8,13H,7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERBOCRULCRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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